Hexachlorophosphazene

Description

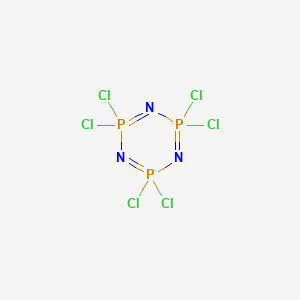

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIJTWDKTYCPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NPCl2)3, Cl6N3P3 | |

| Record name | Hexachlorophosphazene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexachlorophosphazene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-98-5 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061331 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-71-6 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROCYCLOTRIPHOSPHATRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VR28MTM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Hexachlorophosphazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorophosphazene, with the chemical formula (NPCl₂)₃, is a versatile inorganic cyclic compound that serves as a crucial building block for a wide array of phosphazene derivatives. Its unique chemical structure, characterized by a six-membered ring of alternating phosphorus and nitrogen atoms, imparts a combination of thermal stability and high reactivity. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, purification, structural characteristics, spectroscopic signature, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its core physical and chemical properties in tabular format. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of polymer chemistry, materials science, and drug development, enabling a deeper understanding and broader application of this important inorganic platform.

Chemical Structure and Bonding

This compound consists of a planar six-membered ring composed of alternating phosphorus and nitrogen atoms.[1] Each phosphorus atom is bonded to two chlorine atoms, resulting in a molecule with D₃h symmetry. The P-N bond lengths within the ring are all equal, approximately 1.58 Å, which is shorter than a typical P-N single bond, suggesting some degree of delocalized π-bonding.[2] Early bonding models invoked the overlap of nitrogen 2p and phosphorus 3d orbitals to explain this delocalization.[1] The phosphorus centers are tetrahedral, with a Cl-P-Cl bond angle of about 101°.[1]

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature.[2][3] It is soluble in many organic solvents, such as n-heptane, benzene, and petroleum ether, but decomposes in the presence of water, acids, or alkalis.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | Cl₆N₃P₃ | [3][4] |

| Molar Mass | 347.66 g/mol | [3] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 112-115 °C | [3][5] |

| Boiling Point | Decomposes | [5] |

| Density | 1.98 g/cm³ | [3] |

| Solubility | Soluble in most organic solvents | [3] |

| Stability | Stable at room temperature; decomposes with water, acid, or alkali | [3] |

Table 1: Physical and Chemical Properties of this compound

Synthesis and Purification

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl) in an inert solvent such as chlorobenzene or tetrachloroethane.[2][5] The reaction can be catalyzed by various compounds, including pyridine and metal chlorides like zinc chloride, to improve the yield and selectivity for the cyclic trimer over higher cyclic oligomers or linear polymers.[2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Ammonium chloride (NH₄Cl)

-

Chlorobenzene (anhydrous)

-

Pyridine (catalyst)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a suspension of phosphorus pentachloride and ammonium chloride in chlorobenzene is prepared. A typical molar ratio of PCl₅ to NH₄Cl is approximately 1:1.2.[6]

-

A catalytic amount of pyridine is added to the stirred suspension.

-

The reaction mixture is heated to reflux (approximately 130-135 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by the evolution of hydrogen chloride gas.[2][3]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid ammonium chloride and any catalyst salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound product.

-

Purification

Crude this compound is typically a mixture of the cyclic trimer, tetramer, and other linear oligomers. Purification is essential to obtain the pure trimer for subsequent reactions. Sublimation is a highly effective method for this purpose.

Experimental Protocol: Purification by Sublimation

-

Apparatus:

-

Sublimation apparatus (cold-finger condenser)

-

Vacuum pump

-

Heating mantle or oil bath

-

-

Procedure:

-

The crude this compound is placed in the bottom of the sublimation apparatus.

-

The apparatus is assembled, and a vacuum is applied (typically < 0.1 Torr).

-

The cold finger is filled with a coolant (e.g., cold water or a dry ice/acetone slurry).

-

The bottom of the apparatus is gently heated. This compound will sublime and deposit as pure crystals on the cold surface of the condenser. The temperature should be carefully controlled to avoid melting the solid. A temperature of around 60 °C is often used for slow vacuum sublimation to selectively obtain the trimer.[1]

-

Once the sublimation is complete, the apparatus is allowed to cool to room temperature before releasing the vacuum.

-

The purified crystals of this compound are carefully scraped from the cold finger.

-

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a primary tool for characterizing this compound and its derivatives. Due to the molecular symmetry, all three phosphorus atoms in the (NPCl₂)₃ ring are chemically equivalent, resulting in a single sharp resonance in the ³¹P NMR spectrum.

Experimental Parameters:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Chemical Shift: The ³¹P NMR spectrum of this compound exhibits a singlet at approximately δ 20 ppm.[7]

-

Sample Preparation: A small amount of the purified solid is dissolved in the deuterated solvent in an NMR tube.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic vibrational modes of the phosphazene ring and the P-Cl bonds.

Experimental Parameters:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a Nujol mull.

-

Key Vibrational Bands:

-

P-N stretching (ν_P-N): Strong absorptions are observed in the region of 1200-1300 cm⁻¹.

-

P-Cl stretching (ν_P-Cl): Absorptions corresponding to the P-Cl bond vibrations are typically found in the 500-600 cm⁻¹ range.[1]

-

-

Instrumentation: A standard FT-IR spectrometer is used to record the spectrum.

| Spectroscopic Technique | Key Feature | Typical Value | References |

| ³¹P NMR | Chemical Shift (singlet) | ~ δ 20 ppm | [7] |

| IR Spectroscopy | P-N Stretch | 1200-1300 cm⁻¹ | [1] |

| P-Cl Stretch | 500-600 cm⁻¹ | [1] |

Table 2: Spectroscopic Data for this compound

Chemical Reactivity

The high reactivity of the phosphorus-chlorine bonds is a hallmark of this compound, making it a versatile precursor for a vast number of derivatives.

Nucleophilic Substitution

The chlorine atoms on the phosphorus centers are readily displaced by a wide variety of nucleophiles, including alkoxides, aryloxides, amines, and organometallic reagents. This allows for the synthesis of a diverse library of substituted cyclophosphazenes with tailored properties.

Experimental Protocol: Reaction with Sodium Ethoxide

-

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

This compound is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of sodium ethoxide in THF is added dropwise to the stirred solution of this compound at room temperature. The stoichiometry can be controlled to achieve partial or full substitution of the chlorine atoms.

-

The reaction mixture is stirred for a specified period, and the progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the precipitated sodium chloride is removed by filtration.

-

The solvent is evaporated from the filtrate to yield the ethoxy-substituted phosphazene derivative.

-

Ring-Opening Polymerization (ROP)

When heated to approximately 250 °C, this compound undergoes ring-opening polymerization to form high molecular weight poly(dichlorophosphazene), a reactive polymeric intermediate.[1] This "inorganic rubber" is the precursor to a wide range of poly(organophosphazenes) with diverse properties. The polymerization can be catalyzed by Lewis acids, allowing for lower reaction temperatures.[8]

Experimental Protocol: Thermal Ring-Opening Polymerization

-

Materials:

-

Highly purified this compound

-

-

Procedure:

-

A sample of highly purified this compound is placed in a thick-walled glass tube.

-

The tube is evacuated and sealed under vacuum.

-

The sealed tube is heated in an oven or furnace to approximately 250 °C.

-

The polymerization is allowed to proceed for a set amount of time, during which the molten trimer will gradually become more viscous as the polymer forms.

-

After the desired time, the tube is cooled to room temperature. The resulting poly(dichlorophosphazene) is a transparent, rubbery solid that is soluble in solvents like THF and benzene.

-

Safety and Handling

This compound is corrosive and can cause severe skin burns and eye damage.[4] It is also sensitive to moisture and will decompose to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, must be worn.[9] Store in a cool, dry place away from incompatible materials such as water, acids, and strong bases.[9]

Applications

The derivatives of this compound have found applications in a wide range of fields. Polyphosphazenes derived from the ring-opening polymerization of (NPCl₂)₃ are used as high-performance elastomers, flame retardants, and biomedical materials.[10] Substituted cyclophosphazenes are utilized as flame retardants, catalysts, and building blocks for dendrimers and other complex molecular architectures.

Conclusion

This compound is a cornerstone of modern inorganic and polymer chemistry. Its well-defined structure, coupled with the high reactivity of its P-Cl bonds, provides a versatile platform for the synthesis of a vast array of functional molecules and materials. This guide has provided a detailed overview of its fundamental properties, synthesis, characterization, and reactivity, offering a valuable resource for researchers seeking to explore the rich chemistry of this fascinating inorganic ring system.

References

- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 2. researchgate.net [researchgate.net]

- 3. CN102286028A - The preparation method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. honors.libraries.psu.edu [honors.libraries.psu.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. people.uleth.ca [people.uleth.ca]

- 10. researchgate.net [researchgate.net]

Early research and discovery of Hexachlorophosphazene.

An In-depth Technical Guide to the Early Research and Discovery of Hexachlorophosphazene

Introduction: The Dawn of Inorganic Heterocycles

The field of inorganic heterocyclic chemistry was pioneered in the early 19th century with the synthesis of a novel compound containing a phosphorus-nitrogen backbone. In 1834, German chemists Justus von Liebig and Friedrich Wöhler reported that the reaction between phosphorus pentachloride (PCl₅) and ammonia (NH₃) yielded a new, crystalline substance.[1][2][3] This compound, later identified as this compound or hexachlorocyclotriphosphazene ((NPCl₂)₃), was one of the first non-carbon-based cyclic molecules to be synthesized, marking a significant milestone in chemistry.[3]

Early investigations were foundational, but it was the meticulous work of H. N. Stokes in the 1890s that truly illuminated the nature of these compounds. Stokes not only improved the synthesis but was the first to separate and characterize a series of cyclic homologues, from the trimer to the heptamer.[2][3][4] He also made the crucial observation that heating the crystalline trimer resulted in its transformation into a rubbery, elastomeric material, which he termed "inorganic rubber".[2][3][5] This discovery was the first report of ring-opening polymerization in phosphazene chemistry, laying the groundwork for the vast field of polyphosphazene research.[5] Subsequent improvements by Schenk and Römer, who introduced the use of an inert solvent for the reaction, provided a more controlled and higher-yielding synthetic route, which became the basis for modern preparations.[2][4][6]

This guide details the early discoveries, experimental procedures, and fundamental properties of this compound, providing a core understanding for researchers in inorganic synthesis and drug development.

Physicochemical Properties of this compound

Early characterization efforts established the fundamental structural and physical properties of the this compound trimer. The molecule features a planar, six-membered ring of alternating phosphorus and nitrogen atoms.[2][3] This P₃N₃ core exhibits notable stability, with all P-N bonds being of equal length, which is shorter than a typical P-N single bond, suggesting some degree of delocalization.[2]

| Property | Value | Reference |

| Chemical Formula | (NPCl₂)₃ | [2] |

| Molecular Symmetry | D₃h | [2] |

| P–N Bond Length | 157 pm | [2] |

| Cl–P–Cl Bond Angle | 101° | [2] |

| Melting Point | 114 °C | [7] |

| ³¹P-NMR Shift (in CDCl₃) | 20.6 ppm | [2] |

| IR Vibration (ν P–N) | 1370 cm⁻¹, 1218 cm⁻¹ | [2] |

| IR Vibration (ν P–Cl) | 500–600 cm⁻¹ | [2] |

| Enthalpy of Formation (ΔfH°solid) | -812.4 kJ/mol | [2] |

| Enthalpy of Sublimation (ΔfHsublim) | 76.2 kJ/mol | [2] |

Key Experimental Protocols

Synthesis of this compound via the Schenk and Römer Method

This method, an improvement on the original solvent-free reactions, utilizes an inert, high-boiling solvent to moderate the reaction between phosphorus pentachloride and ammonium chloride. It allows for the preferential formation of cyclic phosphazenes over linear polymers.[4]

Reactants and Materials:

-

Phosphorus pentachloride (PCl₅)

-

Ammonium chloride (NH₄Cl), dried and finely ground

-

Reaction Vessel: A multi-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

Heating mantle and temperature controller.

-

Filtration apparatus.

Procedure:

-

A suspension of ammonium chloride in sym-tetrachloroethane is prepared in the reaction flask. The specific surface area of the NH₄Cl can influence the reaction.[4]

-

The suspension is heated to reflux (approx. 130-132 °C for chlorobenzene).[9]

-

A solution of phosphorus pentachloride in the same solvent is added dropwise to the refluxing suspension over a period of several hours.[4][9] The reaction evolves significant quantities of hydrogen chloride (HCl) gas, which must be safely vented or neutralized.

-

The ideal overall reaction is: n PCl₅ + n NH₄Cl → (NPCl₂)ₙ + 4n HCl.[4]

-

After the addition is complete, the reaction mixture is refluxed until the evolution of HCl gas ceases, indicating the reaction's completion (typically 1-5 hours).[8]

-

The hot solution is filtered to remove any unreacted ammonium chloride and insoluble linear polymers.

-

The solvent is removed from the filtrate via vacuum distillation.

-

The resulting crude product, a mixture of cyclic phosphonitrilic chlorides, is then purified. This is typically achieved by washing with water followed by recrystallization from a non-polar solvent like petroleum ether or by vacuum sublimation to isolate the crystalline trimer.[8][9]

Visualized Workflows and Pathways

The synthesis of this compound from phosphorus pentachloride and ammonium chloride is a foundational reaction in inorganic polymer chemistry. The workflow illustrates the conversion of simple inorganic precursors into a stable heterocyclic ring system, which serves as a monomer for polymerization.

Caption: Synthetic pathway for this compound production.

References

- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Multi-site reduction of this compound to low-valent PN heterocycles and extension to the reduction of poly-chlorophosphazene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 514. Phosphonitrilic derivatives. Part I. The preparation of cyclic and linear phosphonitrilic chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]− - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphazene-based novel organo-inorganic hybrid salt: synthesis, characterization and performance evaluation as multifunctional additive in polyol - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26186H [pubs.rsc.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Phosphonitrilic chloride trimer synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of Hexachlorophosphazene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth technical overview of the spectroscopic characterization of hexachlorophosphazene ((NPCl₂)₃) using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. It includes tabulated data, detailed experimental protocols, and workflow diagrams to support research and development activities involving this key inorganic precursor.

Introduction

This compound, a cyclic inorganic compound with the formula (NPCl₂)₃, is a fundamental building block in phosphazene chemistry. It serves as a versatile precursor for the synthesis of a wide array of linear and cyclic phosphazene derivatives, including high-performance polymers, flame retardants, and biologically active molecules. Accurate and thorough characterization of this starting material is critical for ensuring the purity, structure, and reactivity required for subsequent chemical transformations. This guide details the primary spectroscopic techniques—NMR, IR, and Raman—used to elucidate and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the foremost technique for characterizing the phosphorus-nitrogen backbone of this compound. Due to the molecule's high D₃h symmetry, all phosphorus atoms are chemically equivalent, as are all nitrogen atoms.

³¹P NMR Spectroscopy

³¹P NMR provides a direct and unambiguous method for assaying this compound. The spectrum consists of a single sharp resonance, confirming the magnetic equivalence of the three phosphorus atoms in the P₃N₃ ring.[1]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Solvent/Method | Reference |

| ³¹P | ~20.6 | Singlet | - | [1] |

| ³¹P | ~19.6 | Singlet | Solid-State MAS | [2] |

| ³¹P | ~19.0 | Singlet | Solution | [3] |

| ³¹P | 20.0 | Singlet | C₆D₆ | [4] |

¹⁵N NMR Spectroscopy

Experimental ¹⁵N NMR data for the parent this compound is not widely reported. However, computational studies provide reliable predictions for the nitrogen environment. The predicted chemical shift further confirms the equivalence of the nitrogen atoms within the cyclic framework.

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Method | Reference |

| ¹⁴N | (Calculated Value) | DFT (B3LYP/6-311+G(2d,p)) with PCM | [5] |

Vibrational Spectroscopy (IR & Raman)

Infrared and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule's covalent bonds, such as P-N, P-Cl, and the ring deformations. These methods are essential for confirming the presence of key functional groups and the overall ring structure.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to the P-N and P-Cl stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~1218 | ν(P=N) asymmetric stretch | Strong | [1] |

| ~860 | Ring vibration | Medium | [1] |

| 500-600 | ν(P-Cl) stretch | Strong | [1] |

Raman Spectroscopy

Raman spectroscopy provides additional information on the vibrational modes, particularly those that are symmetric and may be weak or inactive in the IR spectrum.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~669 | ν(P-Cl) symmetric stretch | Low | [6] |

| ~647 | ν(Si-C₃) valence vibration (in derivative) | Very Strong | [6] |

| ~769 | ρs(CH₃) deformation (in derivative) | Low-Medium | [6] |

Note: Specific Raman data for pure this compound is limited in readily available literature; data from a derivative is included for context.[6] A comprehensive study combining experimental and computational analysis has provided revised and complete vibrational assignments.[5]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of solid this compound.

Solution ³¹P NMR Spectroscopy

This protocol outlines the standard procedure for obtaining a solution-state ³¹P NMR spectrum.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz or 202 MHz).

-

Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).[7]

-

-

Acquisition Parameters:

-

Acquire the spectrum with proton decoupling to simplify the signal to a singlet.[8]

-

Set a relaxation delay of 5-10 seconds to ensure full relaxation of the ³¹P nucleus.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum.

Solid-State ³¹P MAS NMR Spectroscopy

This method is used for analyzing the sample in its native solid state, which is particularly useful for studying crystalline polymorphism or polymerization.

-

Sample Preparation: Pack the solid, powdered this compound into a zirconia rotor (e.g., 4 mm diameter).

-

Instrument Setup:

-

Acquisition Parameters:

-

Use a direct polarization (DP) pulse sequence with high-power proton decoupling.[10]

-

Employ a recycle delay appropriate for the spin-lattice relaxation time (T₁) of the solid, which can be long (e.g., 300-600 s).[10][11]

-

A smaller tip angle (e.g., 60°) can be used to shorten the required recycle delay.[10]

-

Reference the chemical shift externally using a secondary standard like Na₂HPO₄·7H₂O, which is itself referenced to 85% H₃PO₄.[10]

-

-

Processing: Process the data similarly to solution-state NMR.

FT-IR Spectroscopy (KBr Pellet Method)

This is the most common method for obtaining an infrared spectrum of a solid, powdered sample.

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove all traces of water.

-

In an agate mortar and pestle, grind 1-2 mg of this compound into a very fine powder.[12]

-

Add 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogeneous mixture.[12][13] The final sample concentration should be between 0.2% and 1%.[14]

-

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is automatically ratioed against the background by the instrument software.

-

FT-Raman Spectroscopy

This protocol is suitable for acquiring a Raman spectrum of the solid powder, which is often less susceptible to water interference than IR.

-

Sample Preparation: Place a small amount of the powdered this compound into a sample holder, such as a small aluminum cup or onto a microscope slide.[16]

-

Instrument Setup:

-

Use an FT-Raman spectrometer, typically equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence.[17]

-

Configure the collection optics for backscattering geometry.

-

-

Data Acquisition:

-

Processing: The resulting spectrum of intensity versus Raman shift (cm⁻¹) is processed to identify the vibrational modes.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the complementary nature of the spectroscopic techniques described.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Analysis of UV and vibrational spectra (FT-IR and FT-Raman) of hexachlorocyclotriphosphazene based on normal coordinate analysis, MP2 and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. plus.ac.at [plus.ac.at]

- 7. youtube.com [youtube.com]

- 8. Hexachlorocyclotriphosphazene | Cl6N3P3 | CID 220225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. is.muni.cz [is.muni.cz]

- 12. THE PULSAR Engineering [thepulsar.be]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the X-ray Crystallographic Analysis of Hexachlorophosphazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of hexachlorophosphazene, (NPCl₂)₃. It details the experimental protocols for its synthesis and crystallization, the methodology for X-ray diffraction data collection and analysis, and presents key crystallographic data in a structured format. This document is intended to serve as a valuable resource for researchers and professionals engaged in inorganic chemistry, materials science, and drug development.

Introduction

This compound, a cyclic inorganic compound, is the trimer of phosphonitrilic chloride. It serves as a crucial precursor in the synthesis of a wide array of polyphosphazenes, which are of significant interest due to their diverse applications, including in flame retardants, advanced polymers, and biomedical materials. The precise determination of its molecular structure through single-crystal X-ray diffraction is fundamental to understanding its reactivity and designing novel phosphazene-based materials.

The this compound molecule consists of a six-membered ring of alternating phosphorus and nitrogen atoms, with two chlorine atoms attached to each phosphorus atom.[1][2] Early structural analyses were pivotal in understanding the nature of the P-N bond, which is shorter than a typical single bond, suggesting some degree of delocalization or π-bonding within the ring.[3]

Experimental Protocols

The following sections outline the detailed methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of this compound.

Synthesis of this compound

This compound is typically synthesized from the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl) in an inert solvent.[2][4]

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Ammonium chloride (NH₄Cl)

-

Chlorobenzene (or tetrachloroethane) as solvent

-

Pyridine (catalyst)

-

Triethylamine

-

Zinc oxide (catalyst)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of phosphorus pentachloride and ammonium chloride (molar ratio of approximately 1:1 to 1:1.3) is suspended in chlorobenzene.[2]

-

A catalytic amount of a metal halide, such as zinc oxide, can be added.[5]

-

The mixture is heated to a temperature of 100-130°C under reflux with vigorous stirring.[2]

-

Pyridine is added dropwise to the heated suspension.[2]

-

An organic base, such as triethylamine, dissolved in chlorobenzene is then added dropwise over a period of 1-1.5 hours to neutralize the hydrogen chloride gas produced during the reaction.[5]

-

The reaction is continued for an additional 0.5-1 hour after the addition is complete.[5]

-

The reaction mixture is then cooled to room temperature.

-

The resulting mixture is washed with deionized water to remove any unreacted ammonium chloride and the amine hydrochlorides. The organic phase is separated.

-

The solvent is removed from the organic phase by distillation or rotary evaporation to yield a crude solid product.[2]

-

The crude this compound is purified by sublimation under reduced pressure (e.g., at 60°C and 0.05 Torr) or by recrystallization from a suitable solvent like hexane.[2] The purified product is a white crystalline solid.[2]

Single Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow crystallization techniques are generally employed.

Procedure:

-

Solvent Selection: A solvent in which this compound is moderately soluble is chosen. Non-polar or weakly polar organic solvents such as hexane, cyclohexane, or chloroform are suitable.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of purified this compound in the chosen solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Place the filtered solution in a clean vial, covered loosely with a cap or parafilm with a few needle holes.

-

Allow the solvent to evaporate slowly and undisturbed over several days. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

-

Slow Cooling:

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (below the boiling point of the solvent).

-

Filter the hot solution into a clean, pre-warmed container.

-

Allow the solution to cool slowly to room temperature. The decrease in solubility upon cooling will induce crystallization. To further slow down the process, the container can be placed in an insulated box.

-

X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized protocol for single-crystal X-ray diffraction.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-120 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

The crystal is centered in the X-ray beam.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

-

-

Data Reduction:

-

The raw diffraction images are processed to integrate the intensities of the diffraction spots.

-

Corrections for Lorentz and polarization effects are applied. An absorption correction may also be necessary depending on the crystal size and shape.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by a least-squares procedure, which minimizes the difference between the observed and calculated structure factor amplitudes.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, if present, are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

-

Data Presentation

The following tables summarize the key crystallographic data for this compound obtained from X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value | Reference |

| Chemical Formula | (NPCl₂)₃ | [2] |

| Formula Weight | 347.66 g/mol | [4] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| a (Å) | 13.87 | [1] |

| b (Å) | 12.83 | [1] |

| c (Å) | 6.09 | [1] |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (ų) | 1083.5 | (calculated) |

| Z (Formula units/cell) | 4 | [1] |

| Density (calculated) (g/cm³) | 2.131 | (calculated) |

| Radiation | Mo-Kα (λ = 0.71073 Å) | [3] |

| Temperature (K) | 298 (25 °C) | [3] |

Table 2: Selected Bond Lengths and Angles for this compound.

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| P-N | 1.581 (average) | [3] |

| P-Cl | 1.993 (average) | [3] |

| N-P-N | 118.4 (average) | [3] |

| P-N-P | 121.4 (average) | [3] |

| Cl-P-Cl | 101.3 (average) | [1][3] |

Visualizations

The following diagrams illustrate the experimental workflow for the crystallographic analysis and the molecular structure of this compound.

Caption: Experimental workflow for the X-ray crystallographic analysis of this compound.

Caption: Molecular structure of this compound with average bond lengths.

References

- 1. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 3. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 4. portlandpress.com [portlandpress.com]

- 5. CN102286028A - The preparation method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexachlorophosphazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorophosphazene, (NPCl₂)₃, is a foundational inorganic cyclic compound that serves as a critical precursor for a vast array of phosphazene-based polymers and materials. Its thermal behavior is a key determinant of its processing conditions for polymerization and its performance in high-temperature applications, notably as a flame retardant. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, detailing its sublimation, polymerization, and ultimate breakdown. The document summarizes quantitative thermal analysis data, outlines detailed experimental protocols for characterization, and presents visual representations of the key thermal pathways.

Introduction

This compound, also known as phosphonitrilic chloride trimer, is a ring compound consisting of alternating phosphorus and nitrogen atoms, with two chlorine atoms attached to each phosphorus atom. The high reactivity of the P-Cl bonds allows for the substitution of chlorine with a variety of nucleophiles, leading to a wide range of derivatives with tunable properties. Understanding the thermal characteristics of the parent compound is paramount for the synthesis of these derivatives and for harnessing their properties, such as inherent flame retardancy and high thermal stability. This guide will systematically explore the thermal events associated with this compound, from its initial phase transitions to its final decomposition products.

Thermal Behavior and Stability

The thermal behavior of this compound is characterized by three main events that occur over a broad temperature range: sublimation, ring-opening polymerization (ROP), and decomposition.

-

Sublimation and Melting: Pure this compound is a crystalline solid at room temperature with a melting point in the range of 112-114 °C. Thermogravimetric analysis (TGA) of pure this compound reveals a significant and sharp mass loss occurring between 60 °C and 180 °C, which is attributed to sublimation rather than decomposition[1][2].

-

Ring-Opening Polymerization (ROP): Upon heating to approximately 250 °C, this compound undergoes thermal ring-opening polymerization to form high molecular weight poly(dichlorophosphazene), (-N=PCl₂-)n. This polymer is a crucial intermediate for the synthesis of a wide variety of poly(organophosphazenes). The polymerization process is complex and thought to proceed via a cationic chain mechanism, though the exact mechanism is not fully understood. Further heating of the polymer at temperatures around 350 °C can lead to depolymerization.

-

Thermal Decomposition: The decomposition of the phosphazene ring itself occurs at significantly higher temperatures, generally above 300 °C, particularly when incorporated into a polymer matrix[1]. The P-Cl bonds are the most susceptible to cleavage. In the context of flame retardancy, this decomposition is a key feature. The process can be generalized into two phases:

-

Condensed Phase: The decomposition can lead to the formation of phosphoric and polyphosphoric acids on the surface of a material. These acids promote char formation, creating an insulating layer that inhibits further burning.

-

Gas Phase: The thermal cleavage of P-Cl bonds can release radical species such as PO· and Cl· into the gas phase. These radicals act as scavengers for the highly reactive H· and ·OH radicals that propagate combustion, thereby extinguishing the flame[3].

-

Quantitative Thermal Analysis Data

The following tables summarize the key thermal properties of this compound and its derivatives as reported in the literature. It is important to note that precise decomposition data for pure this compound is often masked by its sublimation at lower temperatures. The data presented for decomposition often pertains to this compound within a composite material or as a derivative.

| Property | Temperature (°C) | Method | Notes |

| Melting Point | 112.7 | DSC | [2] |

| Sublimation Range | 60 - 180 | TGA | Characterized by a sharp mass loss of the pure compound[1]. |

| Ring-Opening Polymerization (ROP) | ~250 | Bulk Thermal | Leads to the formation of poly(dichlorophosphazene). |

| 5% Mass Loss (Decomposition) of a Derivative | 266.7 | TGA | For a hexasubstituted phosphazene derivative[2]. |

| Decomposition in a Composite | > 300 | TGA | Mass loss attributed to HCCP decomposition in a functionalized graphene oxide matrix[1]. |

Table 1: Summary of Thermal Properties of this compound and Related Compounds.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate characterization of the thermal properties of this compound. Below are representative protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, sublimation temperature, and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TGA Q500/Discovery MS) is used.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 50-100 mL/min. For studying oxidative stability, a similar protocol is followed using dry air as the purge gas.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate. A common heating rate for such analysis is 5 °C/min or 10 °C/min[1].

-

Data Analysis: The resulting TGA curve plots the percentage of mass remaining versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum mass loss rate for each event (sublimation, decomposition).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (e.g., DSC 214 Polyma) is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a typical purge rate of 30-50 mL/min.

-

Temperature Program: The sample is subjected to a controlled temperature program, for instance, heating from ambient temperature to 150 °C at a heating rate of 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks. The peak temperature and the area under the peak (enthalpy of fusion) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated from the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit (e.g., CDS Analytical Pyroprobe) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Sample Preparation: A microgram- to low-milligram-level sample of this compound is placed in a quartz tube or boat.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600 °C or higher) in an inert atmosphere (helium). The thermal energy breaks the chemical bonds, producing smaller, volatile fragments.

-

GC Separation: The volatile fragments are swept by the carrier gas into the GC column (e.g., a DB-5 type column), where they are separated based on their boiling points and affinity for the stationary phase. A typical temperature program for the GC oven would be to hold at 40-50 °C for a few minutes, then ramp up to 280-300 °C.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and detected. The resulting mass spectrum for each component provides a fragmentation pattern that allows for its identification by comparison with spectral libraries (e.g., NIST).

Visualizing Thermal Pathways and Workflows

Graphviz diagrams are provided below to illustrate the key thermal processes and analytical workflows discussed.

Caption: Key thermal events for this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Pyrolysis-GC-MS analysis.

Conclusion

This compound exhibits a series of distinct thermal behaviors that are fundamental to its application in materials science. While its tendency to sublime at relatively low temperatures is a key consideration for handling and processing, its ability to undergo ring-opening polymerization at higher temperatures is the cornerstone of polyphosphazene chemistry. The ultimate thermal decomposition of the phosphazene ring at even higher temperatures underpins its utility as an effective flame retardant. A thorough understanding of these thermal properties, characterized by the methodologies outlined in this guide, is essential for the development of new materials and for optimizing the performance of existing phosphazene-based technologies. Further research focusing on the precise identification of decomposition products from the pure compound under various atmospheric conditions will continue to refine our understanding and expand the applications of this versatile inorganic platform.

References

In-Depth Technical Guide: Solubility of Hexachlorophosphazene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorophosphazene, with the chemical formula (NPCl₂)₃, is a cyclic inorganic compound that serves as a pivotal precursor in the synthesis of a wide array of polyphosphazene polymers. The versatility of these polymers, finding applications in fields ranging from flame retardants and high-performance elastomers to advanced biomedical materials and drug delivery systems, is largely dictated by the substitution of the chlorine atoms with various organic side groups. Understanding the solubility of the foundational this compound in different organic solvents is, therefore, of paramount importance for designing and controlling polymerization reactions, purification processes, and the subsequent derivatization of the polymer backbone. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the organic solvent and the temperature. Generally, it exhibits good solubility in nonpolar and weakly polar solvents, particularly in chlorinated and aromatic hydrocarbons. Its solubility in polar aprotic solvents is moderate, while it is sparingly soluble in polar protic solvents and is known to decompose in the presence of water.

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (wt %) |

| Carbon Tetrachloride | 20 | 24.5[1] |

| 40 | 35.6[1] | |

| 60 | 39.2[1] | |

| Cyclohexane | 20 | 22.3[1] |

| 40 | 36.8[1] | |

| 60 | 53.7[1] | |

| Xylene | 20 | 27.7[1] |

| 40 | 38.9[1] | |

| 60 | 50.7[1] |

Qualitative Solubility Information

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility:

-

Chlorinated Solvents: It is reported to have good solubility in chlorinated solvents such as dichloromethane and chlorobenzene.[2][3]

-

Aromatic Hydrocarbons: this compound is soluble in benzenes.[4] Toluene is also commonly used as a solvent for reactions involving this compound, implying good solubility.

-

Ethers: Tetrahydrofuran (THF) and diethyl ether are frequently used as solvents in reactions with this compound, indicating at least moderate solubility.[3][5]

-

Alkanes: It is soluble in n-heptane and petroleum ether.[4]

-

Polar Solvents: While quantitative data is scarce, its reactivity with protic solvents suggests that it is likely to be sparingly soluble or may undergo reaction rather than simple dissolution in alcohols like ethanol and methanol. It is known to decompose in water.[3]

Experimental Protocols: Determination of Solubility

The most common and reliable method for determining the solubility of a solid in a liquid solvent is the static analytical method , often referred to as the shake-flask method , coupled with gravimetric analysis. This method is based on achieving equilibrium between the solid solute and the solvent to form a saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Conical flasks or sealed vials

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven for drying

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and transfer it to a conical flask or a sealable vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the flask containing the this compound.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until a constant solubility is observed.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the flask. It is critical to maintain the temperature during this step to prevent any changes in solubility.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Gravimetric Analysis: Transfer the withdrawn aliquot of the saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done at ambient temperature under a fume hood or at a slightly elevated temperature in an oven, ensuring the temperature is well below the decomposition point of this compound.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. Cool the dish in a desiccator before each weighing.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

-

Solubility (wt %): (Mass of residue / Mass of the aliquot of solution) x 100

-

Solubility (g / 100 g of solvent): (Mass of residue / (Mass of the aliquot of solution - Mass of residue)) x 100

-

Visualization of Experimental Workflow

The logical flow of the solubility determination process using the shake-flask method is illustrated in the following diagram.

References

Mechanism of Nucleophilic Substitution on the Phosphazene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanistic pathways governing nucleophilic substitution on the phosphazene ring. The unique inorganic backbone of phosphazenes, composed of alternating phosphorus and nitrogen atoms, allows for a vast range of chemical modifications, primarily through the substitution of labile groups, such as halogens, on the phosphorus centers.[1][2] Understanding these mechanisms is critical for the rational design and synthesis of novel phosphazene-based materials, polymers, and therapeutic agents.

The substitution of chlorine atoms on a phosphazene ring, particularly the well-studied hexachlorocyclotriphosphazene (HCCP or (NPCl₂)₃), is a cornerstone of phosphazene chemistry.[3] This process allows for the introduction of a wide variety of organic or organometallic side groups, thereby tuning the final properties of the molecule.[4][5] These reactions can proceed through several mechanistic pathways, with the specific route being highly dependent on the nature of the nucleophile, the solvent, and the substituents already present on the ring.

Core Mechanistic Pathways

Nucleophilic substitution at a pentavalent phosphorus atom in a phosphazene ring primarily follows two major pathways: a concerted bimolecular mechanism (Sₙ2(P)) and a stepwise addition-elimination mechanism.

This mechanism is a single-step process analogous to the Sₙ2 reaction at a carbon center.[6][7] The nucleophile attacks the phosphorus atom from the side opposite to the leaving group (backside attack).[6][7] This concerted process proceeds through a high-energy, pentacoordinate trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group occupy the apical positions.[8] This pathway results in an inversion of the configuration at the phosphorus center.[7][9] Kinetic studies of the reactions of chlorophosphazenes with amines have shown the reaction to be second order, consistent with a bimolecular mechanism.[10]

Caption: The concerted Sₙ2(P) mechanism at a phosphorus center.

This two-step mechanism involves the initial attack of the nucleophile on the phosphorus atom to form a stable, pentacoordinate intermediate, often referred to as a phosphorane. This is followed by the rate-determining departure of the leaving group. This pathway is distinct from the Sₙ1 mechanism at carbon, as a discrete, relatively stable intermediate is formed rather than a carbocation.[11][12] The geometry of the pentacoordinate intermediate and the potential for pseudorotation can influence the stereochemical outcome. In some cases, this mechanism is also referred to as an Sₙ1(P)-like or associative mechanism.

Caption: The stepwise Addition-Elimination mechanism.

Regioselectivity: Geminal vs. Non-geminal Substitution

When more than one chlorine atom on the cyclophosphazene ring is substituted, the incoming nucleophiles can attach to the same phosphorus atom (geminal) or different phosphorus atoms (non-geminal).[13] The preferred pathway is a complex interplay of the nucleophile's nature, solvent, and reaction conditions.[13][14]

-

Geminal Pathway: Substitution occurs at the same phosphorus atom that already bears a substituent. This is often observed with small, highly nucleophilic reagents or under conditions that favor a dissociative mechanism from a protonated intermediate (conjugate base mechanism).[15] For example, reactions with thiolates often proceed via a geminal pathway.[13]

-

Non-geminal Pathway: The second nucleophile attacks a phosphorus atom on a different PCl₂ group. This is the more common pathway for many nucleophiles, including alcohols and phenols.[13] The use of solvents like diethyl ether or THF often leads to a predominance of non-geminal products.[14][15]

The presence of a tertiary amine like triethylamine can significantly influence the substitution pattern. For reactions with aromatic primary amines, using triethylamine as a hydrogen halide acceptor exclusively yields the geminal product, whereas in its absence, non-geminal products dominate.[14][15] This suggests that the base promotes a conjugate base mechanism, facilitating geminal substitution.[15]

Caption: Factors influencing geminal vs. non-geminal substitution.

Quantitative Data Summary

The relative rates and product distributions of nucleophilic substitution on phosphazenes are highly dependent on the specific reactants and conditions. The following tables summarize representative data from the literature.

Table 1: Influence of Solvent and Base on the Reaction of N₃P₃Cl₆ with p-Anisidine

| Solvent | Base | Predominant Bis-substituted Product (n=2) | Reference |

| Diethyl Ether | None | Non-geminal | [14][15] |

| Tetrahydrofuran (THF) | None | Non-geminal | [14][15] |

| Acetonitrile (MeCN) | None | Non-geminal | [14][15] |

| Any of the above | Triethylamine | Geminal (exclusive) | [14][15] |

Table 2: Kinetic Data for the Reaction of Chlorophosphazenes with t-Butylamine in MeCN

| Phosphazene | Temperature (K) | k₂ (dm³ mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J K⁻¹ mol⁻¹) | Reference |

| N₃P₃Cl₆ (Trimer) | 273 | 0.046 | 32.2 ± 1.3 | -163 ± 4 | [10] |

| N₄P₄Cl₈ (Tetramer) | 298 | 0.024 | 41.8 ± 1.3 | -138 ± 4 | [10] |

Data demonstrates the higher reactivity of the trimer compared to the tetramer, which is attributed to a lower enthalpy of activation.[10]

Experimental Protocols

The following protocols provide generalized yet detailed methodologies for common nucleophilic substitution reactions on hexachlorocyclotriphosphazene (HCCP).

This protocol describes the complete substitution of chlorine atoms on HCCP with allylamine, a primary amine.

-

Materials and Reagents:

-

Hexachlorocyclotriphosphazene (HCCP, N₃P₃Cl₆)

-

Allylamine

-

Triethylamine (Et₃N) as HCl acceptor

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent

-

Maghnite-H+ (optional green catalyst)[16]

-

Chloroform

-

-

Procedure:

-

Dissolve HCCP in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of allylamine (excess, typically >12 equivalents) and triethylamine (excess, typically >6 equivalents) in diethyl ether.

-

Add the amine solution dropwise to the stirred HCCP solution at room temperature over a period of 1 hour.[15]

-

Continue stirring the reaction mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[15] The reaction is typically complete within 12-24 hours.

-

Upon completion, the precipitated triethylamine hydrochloride (Et₃N·HCl) is removed by filtration.[15]

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation).[15]

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., light petroleum-dichloromethane) or by column chromatography.[15][16]

-

-

Characterization:

-

The final product, hexa(allylamino)cyclotriphosphazene, can be characterized by:

-

³¹P NMR: A single peak confirms the symmetric substitution of all six chlorine atoms.[17]

-

¹H and ¹³C NMR: To confirm the structure of the allylamino side chains.[16]

-

FTIR Spectroscopy: To identify characteristic functional group vibrations.[16]

-

Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight.[16]

-

-

This protocol describes the substitution with an alkoxide nucleophile, generated in situ.

-

Materials and Reagents:

-

Hexachlorocyclotriphosphazene (HCCP, N₃P₃Cl₆)

-

2,2,2-Trifluoroethanol

-

Sodium metal

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane

-

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and clean sodium metal.

-

Slowly add 2,2,2-trifluoroethanol dropwise to the stirred suspension of sodium in THF. The reaction generates sodium trifluoroethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.[18]

-

In a separate flask, dissolve HCCP in anhydrous THF.

-

Slowly add the HCCP solution to the freshly prepared sodium trifluoroethoxide solution at a controlled temperature (e.g., 0 °C or room temperature). A slight excess of the alkoxide is used to ensure complete substitution.[18]

-

Stir the reaction mixture for several hours until completion (monitor by TLC or ³¹P NMR).

-

Quench the reaction carefully (e.g., with water).

-

Extract the crude product into dichloromethane. Wash the organic layer with water to remove salts and alkaline impurities.[18]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

The final product can be purified by recrystallization or sublimation. Caution: Explosions have been reported during distillation or sublimation of this compound, potentially due to trace alkaline impurities.[18]

-

-

Characterization:

-

The structure of the fully substituted product is confirmed using standard spectroscopic techniques (³¹P NMR, ¹⁹F NMR, ¹H NMR, ¹³C NMR) and mass spectrometry.

-

References

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. Studies of phosphazenes. Part 30. Reactions of hexachlorocyclotriphosphazene with aromatic primary amines: interplay of geminal and non-geminal modes of chlorine replacement - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Ring-opening polymerization (ROP) mechanism of Hexachlorophosphazene.

An In-Depth Technical Guide to the Ring-Opening Polymerization (ROP) Mechanism of Hexachlorophosphazene

Executive Summary

This compound, a cyclic trimer with the formula (NPCl₂), is the foundational monomer for a vast class of inorganic-organic hybrid polymers known as polyphosphazenes. The conversion of this stable cyclic precursor into the linear, reactive macromolecule, poly(dichlorophosphazene) [(NPCl₂)n], is accomplished primarily through ring-opening polymerization (ROP). This process is the gateway to synthesizing a diverse array of functional materials, as the highly reactive P-Cl bonds of the resulting polymer serve as anchor points for nucleophilic substitution, allowing for the introduction of a wide variety of organic side groups. This guide provides a detailed exploration of the mechanisms governing the ROP of this compound, compares different synthetic methodologies, outlines key experimental protocols, and presents visual workflows and pathways to elucidate the core concepts for researchers and professionals in polymer chemistry and drug development.

The Core Mechanism: A Cationic Pathway

Despite variations in initiation methods—thermal, catalytic, or living polymerization—the generally accepted pathway for the ROP of this compound is a cationic mechanism.[1][2] The key steps involve the generation of a reactive cationic species, propagation through electrophilic attack, and potential termination or transfer reactions.

Initiation: Formation of the Phosphazenium Cation

The crucial initiation step is the formation of a coordinatively unsaturated phosphazenium cation, [N₃P₃Cl₅]⁺.[1][3][4] This is achieved by the removal of a chloride ion from one of the phosphorus atoms in the this compound ring. The method of chloride abstraction defines the type of ROP being performed.

-

Thermal Initiation: In the classical approach, the monomer is heated in a melt to approximately 250°C.[5][6] At this high temperature, a P-Cl bond is believed to ionize, generating the [N₃P₃Cl₅]⁺ cation and a chloride anion.[2] This method requires highly pure monomer and often leads to uncontrolled polymerization, resulting in broad molecular weight distributions and cross-linking at higher conversions.[6][7]

-

Lewis Acid Catalysis: The polymerization temperature can be lowered to around 200-220°C by introducing Lewis acid catalysts such as BCl₃ or AlCl₃.[5][7] These catalysts assist in the abstraction of a chloride ion, facilitating the formation of the initiating [N₃P₃Cl₅]⁺ cation.

-

Living Cationic Initiation: More advanced methods enable polymerization at room temperature. A notable approach uses silylium ions (e.g., Et₃Si⁺) in conjunction with a weakly coordinating carborane anion.[6][7] The trialkylsilyl group first forms an adduct with a nitrogen atom of the phosphazene ring. Subsequently, an intramolecular elimination of R₃SiCl generates the key [N₃P₃Cl₅]⁺ intermediate, initiating a controlled, living polymerization.[1][4][7]

Propagation

Once the [N₃P₃Cl₅]⁺ cation is formed, it acts as a potent electrophile. It attacks a skeletal nitrogen atom of a neutral (NPCl₂)₃ monomer molecule.[2] This attack opens the ring of the neutral monomer and extends the polymer chain by one trimeric unit. The new chain end retains the cationic charge, allowing it to attack subsequent monomer rings, thus propagating the polymerization. This process proceeds via a living cationic mechanism, especially in catalyzed systems at lower temperatures.[1][3]

Termination and Side Reactions

In thermal polymerizations, control is limited, and side reactions are common. Uncontrolled chain branching can occur when a chloride ion is abstracted from a phosphorus atom within the growing polymer backbone, creating a new initiation site.[6] At high conversions, this leads to cross-linking, resulting in an insoluble gel often referred to as "inorganic rubber".[8] The reaction must typically be terminated before gelation occurs, leading to low yields of soluble polymer (ca. 40%).[6][7] In living cationic systems, termination is minimized, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices.[9][10][11]

Data Presentation: Comparison of ROP Methodologies

The choice of ROP method significantly impacts the properties of the resulting poly(dichlorophosphazene). The following tables summarize key quantitative data associated with different polymerization strategies.

Table 1: Overview of this compound ROP Methods

| Parameter | Thermal ROP | Lewis Acid-Catalyzed ROP | Living Cationic ROP (Silylium Ion) |

| Typical Temperature | ~250°C[5][6] | ~200-220°C[5][7] | Room Temperature (~25°C)[4][7] |

| Catalyst/Initiator | None (thermal auto-initiation) | BCl₃, AlCl₃[5][7] | [R₃Si(Carborane)] (e.g., Et₃Si(CHB₁₁H₅Br₆))[1][7] |

| Molecular Weight (Mw) | High, but difficult to control[6] | High | Controlled, e.g., 1.12 x 10⁵ g/mol [7] |

| Polydispersity (PDI) | Broad[6] | Broad | Narrow, e.g., 1.83[7] |

| Key Features | Classical method, requires high purity, significant cross-linking[6][7] | Lower temperature than thermal ROP, reproducibility issues[7] | High control, narrow PDI, ambient temperature, living mechanism[1][4][7] |

Table 2: Performance Data for Silylium Ion-Catalyzed ROP at Room Temperature

| Catalyst | Catalyst Loading (mol%) | Monomer Conc. (M) | Time | Conversion (%) |

| Et₃Si(CHB₁₁H₅Br₆) | 10 | 1.0 M in 1,2-dichlorobenzene | 150 min | 100%[7] |

| Et₃Si(CHB₁₁H₅Br₆) | 10 | 2.0 M in 1,2-dichlorobenzene | 90 min | 100%[7] |

Data derived from a representative study.[7] The resulting polymer was derivatized to [NP(OCH₂CF₃)₂]n for characterization, yielding Mw = 112,000 and PDI = 1.83.

Experimental Protocols

Detailed and reproducible methodologies are critical for the successful synthesis of poly(dichlorophosphazene).

Protocol 1: Classical Thermal ROP

-

Monomer Purification: this compound ((NPCl₂)₃) is purified by recrystallization followed by sublimation under vacuum. High purity is essential for reproducible results.[7]

-

Reaction Setup: A precisely weighed amount of the purified monomer is placed in a thick-walled Pyrex glass tube.

-